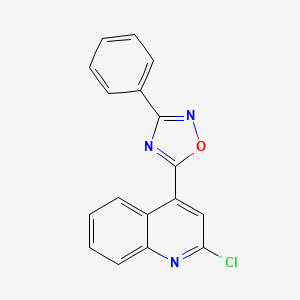

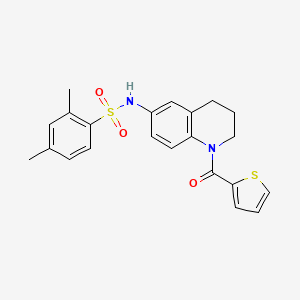

![molecular formula C16H15N3O3 B2730581 2-[(hydroxyimino)methyl]-N~1~,N~3~-diphenylmalonamide CAS No. 245039-23-0](/img/structure/B2730581.png)

2-[(hydroxyimino)methyl]-N~1~,N~3~-diphenylmalonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(hydroxyimino)methyl]-N~1~,N~3~-diphenylmalonamide, also known as HDM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HDM is a malonamide derivative that has been shown to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

Heterocyclic Derivatives Synthesis

- Shibuya (1984) discussed the synthesis of various heterocycles, including 4-hydroxy and 4-mercaptopyrimidine, pyrimidinone, and thiazole derivatives, through the reaction of similar compounds with active methylenes (Shibuya, 1984).

Polymer Science Applications

- Sava (2004) synthesized a series of bismaleimide and biscitraconimide compounds with ester units, providing insights into the use of similar compounds in polymer science (Sava, 2004).

Organotin Compounds and Nonlinear Optical Properties

- Muñoz-Flores et al. (2014) synthesized new organotin derivatives and evaluated their second-order nonlinear optical response, highlighting potential applications in photonics (Muñoz-Flores et al., 2014).

Hyperbranched Aromatic Polyimides

- Yamanaka, Jikei, and Kakimoto (2000) prepared hyperbranched aromatic polyimides, which have potential applications in various industrial sectors (Yamanaka et al., 2000).

Silyl Group Modifications

- Fleming and Winter (1993) explored modifications of the silyl group, which can be applied to various organic structures (Fleming & Winter, 1993).

Amidine Synthesis

- Popov, Korchagina, and Karataeva (2013) synthesized N-substituted amidines, highlighting the use of similar compounds in pharmacology due to their biological activities (Popov et al., 2013).

Molecular Interactions Studies

- Singh et al. (2021) investigated the interactions of drugs with imidazolium-based ionic liquids, providing insights into physicochemical interactions in aqueous media (Singh et al., 2021).

Platinum-Catalyzed Hydroalkoxylation

- Qian, Han, and Widenhoefer (2004) reported on platinum-catalyzed hydroalkoxylation of hydroxy olefins, relevant to the synthesis of cyclic ethers (Qian et al., 2004).

Surface Wettability Control in Polyimides

- Tsuda, Nakamura, Osajima, and Matsuda (2015) synthesized polyimides and controlled their surface wettability via ultraviolet light irradiation (Tsuda et al., 2015).

Benzimidazole Derivatives Spectroscopic Studies

- Saral, Özdamar, and Uçar (2017) conducted structural and spectroscopic studies on benzimidazole derivatives, providing insights into the molecular structure and behavior (Saral et al., 2017).

properties

IUPAC Name |

2-[(E)-hydroxyiminomethyl]-N,N'-diphenylpropanediamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3/c20-15(18-12-7-3-1-4-8-12)14(11-17-22)16(21)19-13-9-5-2-6-10-13/h1-11,14,22H,(H,18,20)(H,19,21)/b17-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZLAVNBOEVMILF-GZTJUZNOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C(C=NO)C(=O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)NC(=O)C(/C=N/O)C(=O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] 4-methoxybenzoate](/img/structure/B2730503.png)

![6-Benzyl-3-[4-(trifluoromethoxy)phenyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2730506.png)

![5-Phenyl-5,12-dihydroindolo[3,2-a]carbazole](/img/structure/B2730509.png)

![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2730512.png)

![2-[3-(2-Methoxyethoxy)phenyl]acetic acid](/img/structure/B2730519.png)

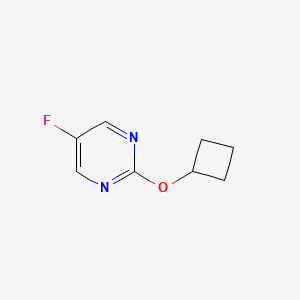

![methyl 4-[(E)-[1-[3-(dimethylamino)propyl]-2-(furan-2-yl)-4,5-dioxopyrrolidin-3-ylidene]-hydroxymethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2730521.png)